1-(3-Hydroxypropyl)-1H-imidazole

Epoxy Curing Thermoset Polymers Glass Transition Temperature

1-(3-Hydroxypropyl)-1H-imidazole (CAS 51390-23-9, C6H10N2O, MW 126.16) is an N-substituted imidazole derivative bearing a primary hydroxyl-terminated propyl chain. It is commercially supplied as a liquid at room temperature, typically at purities of 95–98%.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 51390-23-9
Cat. No. B1275169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)-1H-imidazole
CAS51390-23-9
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCO
InChIInChI=1S/C6H10N2O/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2
InChIKeyRYZVYLGJZFNBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxypropyl)-1H-imidazole (CAS 51390-23-9): Procurement & Technical Specification Guide


1-(3-Hydroxypropyl)-1H-imidazole (CAS 51390-23-9, C6H10N2O, MW 126.16) is an N-substituted imidazole derivative bearing a primary hydroxyl-terminated propyl chain . It is commercially supplied as a liquid at room temperature, typically at purities of 95–98% . This bifunctional molecule combines the nucleophilic and coordination-capable imidazole ring with a reactive hydroxyl group, enabling applications ranging from epoxy curing acceleration to ionic liquid precursor synthesis.

Why 1-(3-Hydroxypropyl)-1H-imidazole Cannot Be Simply Replaced with Unsubstituted Imidazole or Alkyl Imidazoles


Imidazole derivatives exhibit profound performance divergence based on N1-substitution pattern. Unsubstituted imidazole and simple 1-alkyl imidazoles (e.g., 1-methylimidazole) lack the terminal hydroxyl group that enables secondary reactivity (esterification, etherification, oxidation) and hydrogen-bond-mediated solubility enhancement [1]. Positional isomers (e.g., 1-(2-hydroxypropyl)- vs 1-(3-hydroxypropyl)-) also present distinct steric and electronic profiles that alter catalytic latency and thermal properties [2]. Consequently, direct replacement without reformulation will yield unpredictable curing kinetics, altered glass transition temperatures, or incompatible solubility profiles.

Quantitative Differentiation Evidence for 1-(3-Hydroxypropyl)-1H-imidazole Against Key Comparators


Enhanced Glass Transition Temperature (Tg) in Epoxy-Anhydride Curing Systems vs. DMP-30

In epoxy/anhydride curing formulations, a hydroxyl-containing imidazole derivative (HPID) of the same class as 1-(3-hydroxypropyl)-1H-imidazole produces castings with a Tg of 181.01°C, which is 31.48°C higher than that achieved with the common commercial accelerator DMP-30 (2,4,6-tris(dimethylaminomethyl)phenol) under identical conditions [1]. This class-level inference indicates that hydroxyalkyl imidazoles confer superior thermal resistance relative to widely used tertiary amine accelerators.

Epoxy Curing Thermoset Polymers Glass Transition Temperature

Ionic Liquid Precursor Properties: Viscosity Activation Energy Comparison with Non-Hydroxylated Imidazolium Salts

1-(3-Hydroxypropyl)-3-methylimidazolium chloride ([OHC3mIm][Cl]), the quaternized derivative of the target compound, exhibits a viscosity activation energy (Eη) of 940.42 kJ/mol, which is approximately 12% higher than that of the non-hydroxylated analogue [C2OC2mIm][Cl] (837.05 kJ/mol) [1]. This quantitative difference reflects stronger intermolecular hydrogen bonding networks imparted by the hydroxyl functionality, directly impacting fluid behavior and thermal responsiveness.

Ionic Liquids Electrolytes Physicochemical Properties

Hydrogen Bonding Capability and Aqueous Solubility vs. 1-Alkyl Imidazoles

The primary hydroxyl group of 1-(3-hydroxypropyl)-1H-imidazole enables intermolecular hydrogen bonding with water and polar solvents, a feature absent in non-functionalized alkyl imidazoles (e.g., 1-methylimidazole, 1-butylimidazole). This qualitative differentiation is supported by computational and experimental studies on analogous oxygen-functionalized imidazolium salts, which demonstrate increased hydrophilicity and altered solvation dynamics relative to their alkyl counterparts [1].

Solubility Hydrogen Bonding Formulation

High-Value Application Scenarios for 1-(3-Hydroxypropyl)-1H-imidazole Based on Verified Differentiation


High-Temperature Epoxy Curing Agent Component

Use as a co-accelerator or latent curing agent in epoxy-anhydride formulations requiring elevated glass transition temperatures (Tg). The hydroxyl-functionalized imidazole architecture has been shown to yield castings with Tg values 31.48°C higher than those obtained with conventional tertiary amine accelerators such as DMP-30 [1]. This translates to superior thermal stability in electronic underfills, high-performance composites, and automotive powertrain components.

Functional Ionic Liquid Precursor

Serve as the alkylating agent or precursor for synthesizing hydroxyl-functionalized imidazolium ionic liquids. Quaternization of 1-(3-hydroxypropyl)-1H-imidazole yields [OHC3mIm]+ salts, which exhibit distinct viscosity activation energies (e.g., 940.42 kJ/mol for the chloride salt) compared to non-hydroxylated analogues, enabling fine-tuned transport properties for electrolytes, gas separation membranes, and biomass processing media [2].

Hydrophilic Linker for Bioconjugation and Polymer Modification

The primary hydroxyl group provides a reactive handle for esterification, etherification, or oxidation to introduce the imidazole moiety into polymers, biomolecules, or surfaces. This bifunctionality is absent in 1-alkyl imidazoles, making 1-(3-hydroxypropyl)-1H-imidazole uniquely suited for constructing water-compatible imidazole-functionalized materials or drug delivery scaffolds.

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